Predicted Ionization State: pKₐ of the Primary Amine Group Compared to N‑Des‑(3‑aminopropyl) Analogs
The target compound bears a primary amine on the N‑(3‑aminopropyl) side chain with a predicted pKₐ of 9.83 ± 0.10, meaning it will be >99% protonated at physiological pH 7.4 . In contrast, the simpler analog 3-(dimethylamino)azepan-2-one (CAS 70394-23-9) possesses only the dimethylamino group and lacks this additional cationic center . The presence of two basic nitrogens (dimethylamino pKₐ estimated ~7.5–8.5 by analogy to tertiary amines, plus the primary amine) endows the target compound with a distinct pH‑dependent solubility and hydrogen‑bonding profile that is absent in analogs carrying a single basic amine.
| Evidence Dimension | pKₐ of primary amine side chain |
|---|---|
| Target Compound Data | pKₐ = 9.83 ± 0.10 (predicted) |
| Comparator Or Baseline | 3-(Dimethylamino)azepan-2-one (CAS 70394-23-9): no primary amine; pKₐ not applicable for this moiety. 1-(3-Aminopropyl)azepan-2-one (CAS 24566-95-8): primary amine present but no dimethylamino group for direct comparison of dual‑base character. |
| Quantified Difference | Target compound possesses two ionizable basic centers vs. one in each comparator; ΔpKₐ between primary amine and typical tertiary amine ~1.3–2.3 units. |
| Conditions | Predicted values (ACD/Labs or analogous software); no experimental titration data available. |
Why This Matters
The dual‑base character directly affects solubility, membrane permeability, and potential salt‑formation stoichiometry—parameters that can influence both formulation and biological assay reproducibility.
